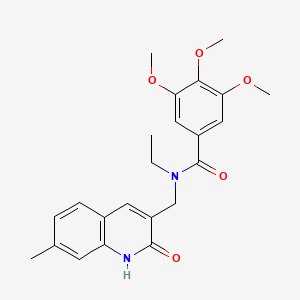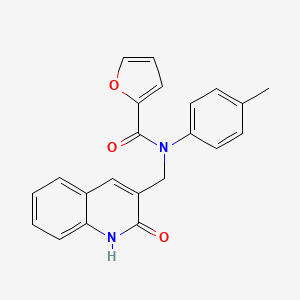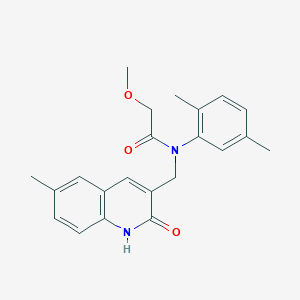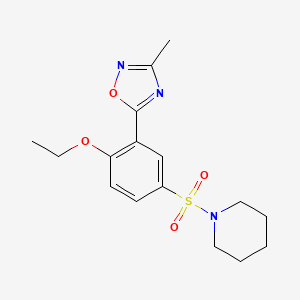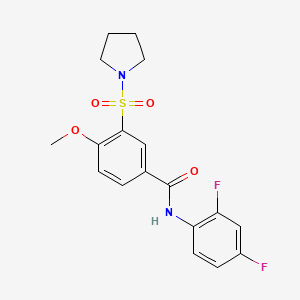
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, commonly known as BPPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPPB belongs to a class of compounds known as sulfonylbenzamides, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of BPPB is not fully understood. However, it has been suggested that BPPB inhibits the activity of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that regulate gene expression, and their inhibition has been found to induce apoptosis in cancer cells. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins. Inhibition of HSP90 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. Additionally, BPPB has been found to inhibit the activity of HDACs and HSP90, which are involved in the regulation of gene expression and the folding and stabilization of oncogenic proteins, respectively.
実験室実験の利点と制限
BPPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. Additionally, BPPB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, BPPB also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of BPPB is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of BPPB. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of BPPB and to identify its molecular targets. Finally, the development of analogs of BPPB with improved pharmacokinetic properties and reduced cytotoxicity could lead to the development of more effective therapeutic agents.
合成法
The synthesis of BPPB involves the reaction of 2-bromobenzoyl chloride with 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline in the presence of a base. The reaction yields BPPB as a white solid with a purity of over 99%. The synthesis of BPPB has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
BPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, BPPB has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-16-7-4-12(10-17(16)27(24,25)22-8-2-3-9-22)18(23)21-15-6-5-13(19)11-14(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAEKRIXRLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

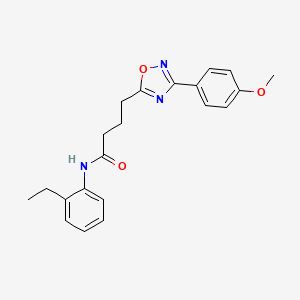
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
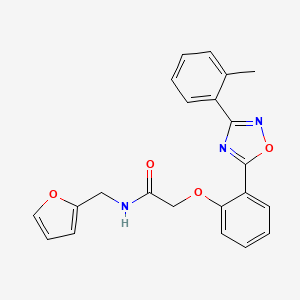
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
